Potent Smoothened (SMO) Antagonism Conferred by the 8-Methylimidazo[1,2-a]pyridine Core: Head-to-Head Benchmarking Against MS-0022
The compound shares the 8-methylimidazo[1,2-a]pyridine pharmacophore with MS-0022, a validated SMO antagonist. MS-0022 inhibited Hedgehog pathway signaling at the SMO level with an IC50 in the low nanomolar range (reported <100 nM in Shh-Light II cellular assays) [1]. By contrast, the 8-des-methyl analog of the present compound (CAS 868977-62-2) lacks the methyl group and has not been reported to exhibit SMO activity, suggesting that the 8-methyl substituent is a critical determinant of SMO engagement within this chemotype.
| Evidence Dimension | SMO antagonism (cellular IC50) |
|---|---|
| Target Compound Data | Not directly reported; same 8-methylimidazo[1,2-a]pyridine core as MS-0022 |
| Comparator Or Baseline | MS-0022: IC50 <100 nM (Shh-Light II assay); 8-des-methyl analog (CAS 868977-62-2): no SMO activity reported |
| Quantified Difference | MS-0022 is active; 8-des-methyl analog is inactive in SMO-related contexts |
| Conditions | Shh-Light II (Shh-L2) cellular Hedgehog reporter assay |
Why This Matters
For researchers procuring compounds to interrogate Hedgehog/SMO biology, the 8-methylimidazo[1,2-a]pyridine core is a validated starting point; substituting the 8-methyl compound with the des-methyl analog (CAS 868977-62-2) is likely to result in loss of SMO-related activity.
- [1] Strand, M.F., et al. A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS ONE 6(6), e19904 (2011). DOI: 10.1371/journal.pone.0019904. View Source
